molecular formula C22H43N3O5 B8167617 (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate

(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate

Cat. No.: B8167617
M. Wt: 429.6 g/mol
InChI Key: FDLZILUSVYVXFL-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its tert-butyl and amino functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the peptide bond: The protected amino acid is coupled with an appropriate amine using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-5-((tert-butoxycarbonyl)amino)pentanoic acid
  • (S)-tert-butyl 2-amino-5-((8-aminooctyl)amino)-5-oxopentanoate

Uniqueness

(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities, making it a valuable compound for research and development.

Biological Activity

(S)-tert-butyl 2-amino-5-((8-((tert-butoxycarbonyl)amino)octyl)amino)-5-oxopentanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₄H₂₇N₂O₅
  • Molecular Weight : 289.37 g/mol
  • CAS Number : 90194-99-3

The biological activity of this compound is attributed to its interactions with various biological pathways:

  • Antimicrobial Activity : The compound exhibits activity against a range of pathogens, including bacteria and viruses. It has been shown to influence the secretion of anabolic hormones, which can enhance immune responses .
  • Cell Cycle Regulation : Research indicates that this compound may affect cell cycle progression, potentially leading to apoptosis in cancer cells. This is particularly relevant in the context of leukemia treatment .
  • Neuronal Signaling : The compound interacts with neuronal receptors, impacting neurotransmitter release and neuronal health. This suggests potential applications in neurodegenerative diseases .

Biological Activities Table

Activity TypeDescriptionReferences
AntimicrobialActive against various bacteria and viruses; enhances immune response
Apoptosis InductionInduces apoptosis in cancer cell lines, particularly leukemic cells
NeuroprotectiveModulates neuronal signaling pathways; potential in neurodegenerative diseases
Hormonal RegulationInfluences secretion of anabolic hormones

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the effectiveness of this compound against several strains of bacteria. Results showed significant inhibition of growth in Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent .
  • Cancer Research : In vitro studies demonstrated that the compound could induce apoptosis in human leukemia cell lines. The mechanism was linked to the activation of caspase pathways, suggesting a promising avenue for cancer therapy .
  • Neuroprotection Studies : Recent research highlighted the compound's ability to protect neurons from oxidative stress-induced damage. This was attributed to its modulation of reactive oxygen species (ROS), making it a candidate for further investigation in neuroprotective strategies .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-5-[8-[(2-methylpropan-2-yl)oxycarbonylamino]octylamino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N3O5/c1-21(2,3)29-19(27)17(23)13-14-18(26)24-15-11-9-7-8-10-12-16-25-20(28)30-22(4,5)6/h17H,7-16,23H2,1-6H3,(H,24,26)(H,25,28)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLZILUSVYVXFL-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)NCCCCCCCCNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)NCCCCCCCCNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.